Cas no 478-13-7 (9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-13-ol)
![9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-13-ol structure](https://es.kuujia.com/scimg/cas/478-13-7x500.png)
478-13-7 structure
Nombre del producto:9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-13-ol
9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-13-ol Propiedades químicas y físicas
Nombre e identificación
-
- 9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-13-ol
- 13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)-
- (13R,13aR)-5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizin-13β-ol
- Ophiocarpine
- CHEMBL1556795
- (1R,21R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol
- AKOS040753381
- SMR000156297
- SCHEMBL3132406
- cid_12313750
- NCGC00247612-01
- HMS2200F19
- MLS000574944
- BDBM94121
- DTXSID20963941
- 5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizin-13-ol
- 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol
- 9,10-Dimethoxy-5,8,13,13a-tetrahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-13-ol
- HMS3358B15
- l-Ophiocarpine
- FLSSXYPKPLFNLK-UHFFFAOYSA-N
- (13R,13aR)-5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizin-13beta-ol
- 13a-alpha-BERBIN-13-beta-OL, 9,10-DIMETHOXY-2,3-(METHYLENEDIOXY)-
- 9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-13-ol
- 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-13-ol #
- 478-13-7
- (-)-Ophiocarpine
-
- Renchi: InChI=1S/C20H21NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3
- Clave inchi: FLSSXYPKPLFNLK-UHFFFAOYSA-N
- Sonrisas: COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC
Atributos calculados
- Calidad precisa: 355.14203
- Masa isotópica única: 355.14197277g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 2
- Complejidad: 518
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 60.4Ų
- Xlogp3: 2
Propiedades experimentales
- PSA: 60.39
9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-13-ol Literatura relevante
-
1. Index of subjects, 1977
-
2. 575. Syntheses of protoberberine alkaloidsT. R. Govindachari,S. Rajadurai,M. Subramanian,N. Viswanathan J. Chem. Soc. 1957 2943
-
3. Reaction of protoberberine-type alkaloids. Part 12. A facile method for regiospecific oxygenation and excited oxidative ring-cleavage of berberine alkaloidsYoshikazu Kondo,Jiro Imai,Hideo Inoue J. Chem. Soc. Perkin Trans. 1 1980 911
-
4. Index pages
-
5. 111. Synthesis of (±)-ophiocarpineT. R. Govindachari,S. Rajadurai J. Chem. Soc. 1957 557
478-13-7 (9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-13-ol) Productos relacionados
- 106982-92-7(Papaveroxine)
- 1207860-45-4(3-cyclopentylazetidin-3-ol)
- 1803823-47-3(3-Cyano-2-(trifluoromethoxy)benzyl chloride)
- 2640902-39-0(N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide)
- 1206996-64-6(1-(3-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}methanesulfonamide)
- 1245773-02-7(2-(difluoromethoxy)-1-methoxy-3-nitrobenzene)
- 2001898-58-2(2-(4,4-Difluoro-1-hydroxycyclohexyl)acetic acid)
- 858830-26-9(2,12-Dichlorocyclododecanone)
- 88745-30-6(5H-Cyclopenta[c]pyridine-4-carbonitrile,3-amino-6,7-dihydro-)
- 108321-51-3(9-Octadecenoic acid,12-hydroxy-, monosodium salt, (9E)- (9CI))
Proveedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote